Product packaging for 2-chloro-N-(3,5-dimethylphenyl)propanamide(Cat. No.:CAS No. 956576-37-7)

2-chloro-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B3039071
CAS No.: 956576-37-7
M. Wt: 211.69 g/mol
InChI Key: TWSQLASSNGUZTH-UHFFFAOYSA-N
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Description

Contextualization within Amide Functional Group Chemistry

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most important and stable functional groups in organic chemistry and biochemistry. The bond between the carbonyl carbon and the nitrogen atom has a partial double bond character due to resonance, which restricts rotation and imparts a planar geometry to the amide group. This structural feature has profound implications for the chemical reactivity and physical properties of amides.

N-substituted propanamides are a subset of this larger class, where the nitrogen is bonded to a carbon-based group, in this case, a 3,5-dimethylphenyl ring. The nature of this substituent significantly influences the electronic and steric properties of the amide, affecting its reactivity, solubility, and biological interactions. The synthesis of the amide bond is a cornerstone of organic chemistry, with numerous methods developed over the decades, ranging from the classic coupling of carboxylic acids and amines to more advanced catalytic systems. mdpi.com

Overview of Halogenated Aliphatic Amides in Synthetic Chemistry

Halogenated aliphatic amides, particularly α-haloamides where a halogen atom is attached to the carbon adjacent to the carbonyl group, are versatile building blocks in organic synthesis. The presence of the halogen atom, an electronegative element, polarizes the α-carbon, making it susceptible to nucleophilic attack. This reactivity allows for a wide range of chemical transformations.

The chlorine atom in 2-chloro-N-(3,5-dimethylphenyl)propanamide makes the α-carbon an electrophilic site, enabling reactions such as nucleophilic substitution. This allows for the introduction of various functional groups, including amines, thiols, and alkoxides, at this position. researchgate.net This synthetic utility makes α-haloamides valuable precursors for the synthesis of more complex molecules, including heterocyclic compounds and peptidomimetics.

Significance of Dimethylphenyl Moieties in Organic Synthesis Research

The dimethylphenyl group, also known as a xylidyl group, is a common structural motif in many organic compounds. Its presence can significantly impact the properties of a molecule. The two methyl groups provide steric bulk, which can influence the conformation of the molecule and direct the stereochemical outcome of reactions.

Historical Trajectories and Emerging Research Directions for Analogous Structures

The synthesis of N-aryl amides has a long history, with early methods often requiring harsh reaction conditions. Over time, the development of new coupling reagents and catalytic systems has enabled the synthesis of these compounds under milder conditions and with greater efficiency. The study of chloroacetamide and related N-aryl amide structures has been particularly prominent in the field of agrochemicals, where many compounds of this class have been found to exhibit herbicidal and fungicidal properties. scielo.brzenodo.org

Current research continues to explore the synthesis and application of novel N-aryl amides. Emerging trends include the development of more sustainable and atom-economical synthetic methods, as well as the investigation of these compounds for new biological activities. The functionalization of the amide backbone and the aromatic ring allows for the creation of large libraries of compounds for high-throughput screening in drug discovery and materials science. The study of compounds like this compound contributes to this ongoing effort to explore the vast chemical space of N-substituted amides.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
CAS Number 956576-37-7
Appearance Expected to be a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents

Synthesis and Reactivity

The synthesis of this compound would typically involve the acylation of 3,5-dimethylaniline (B87155) with 2-chloropropanoyl chloride. This is a standard method for the formation of N-aryl amides. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride.

The reactivity of this compound is largely dictated by the two primary functional groups: the α-chloro amide and the dimethylphenyl ring. The α-chloro group allows for nucleophilic substitution reactions, making it a useful intermediate for further chemical synthesis. The aromatic ring can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the amide group.

Research and Applications

Research on compounds structurally similar to this compound has often focused on their potential biological activities. The chloroacetamide functional group is a known toxophore in a number of commercial herbicides. scielo.br These compounds often act by inhibiting very-long-chain fatty acid synthesis in susceptible plants. nih.gov

Furthermore, N-aryl amides have been investigated for a wide range of other biological activities, including antifungal and antibacterial properties. zenodo.org The specific substitution pattern on the aryl ring and the nature of the acyl group are critical determinants of the biological activity and selectivity of these compounds. While specific studies on this compound are limited in the public domain, its structural features suggest it could be a candidate for investigation in these areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B3039071 2-chloro-N-(3,5-dimethylphenyl)propanamide CAS No. 956576-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-4-8(2)6-10(5-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSQLASSNGUZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Chloro N 3,5 Dimethylphenyl Propanamide

Amide Bond Formation: Classical and Contemporary Approaches

The cornerstone of the synthesis of 2-chloro-N-(3,5-dimethylphenyl)propanamide is the formation of the amide linkage between a 3,5-dimethylaniline (B87155) moiety and a three-carbon acyl group. This can be achieved through both classical and contemporary methods, each with its own set of advantages and limitations.

Acylation of 3,5-Dimethylaniline

A direct and widely used method for forming the amide bond is the acylation of 3,5-dimethylaniline. This typically involves the reaction of the aniline (B41778) with an activated carboxylic acid derivative. A common approach is the Schotten-Baumann reaction, where an acyl chloride, such as 2-chloropropanoyl chloride, is reacted with 3,5-dimethylaniline in the presence of a base. researchgate.net The base, often an aqueous solution of sodium hydroxide (B78521) or an organic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. youtube.com

The reaction is typically carried out in a two-phase system or in a suitable organic solvent. The choice of solvent and base can influence the reaction rate and yield. For instance, using a non-nucleophilic tertiary amine base in a dry aprotic solvent is a common practice to avoid side reactions. youtube.com

Table 1: Reaction Conditions for Acylation of Anilines

Acylating AgentAmineBaseSolventTypical Conditions
Acyl ChloridePrimary/Secondary AnilineNaOH(aq), Pyridine, TriethylamineDichloromethane, Toluene, Water0 °C to room temperature
Carboxylic AcidPrimary/Secondary Aniline--Requires activating agent

Coupling Reactions Involving Propanoyl Chloride Derivatives

Modern organic synthesis offers a variety of coupling reagents that can facilitate amide bond formation directly from a carboxylic acid and an amine, thus avoiding the need to prepare the acyl chloride separately. Reagents like carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP) are frequently employed. wikipedia.org In this context, 2-chloropropanoic acid would be reacted with 3,5-dimethylaniline in the presence of a coupling agent and often a nucleophilic catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt).

These methods are generally mild and tolerate a wide range of functional groups, but the cost and the generation of stoichiometric byproducts can be a drawback. The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine.

Introduction of Halogenation at the α-Position

A key structural feature of the target molecule is the chlorine atom at the carbon adjacent to the carbonyl group (the α-position). This can be introduced either by starting with a pre-chlorinated building block, as in the acylation with 2-chloropropanoyl chloride, or by chlorinating the N-(3,5-dimethylphenyl)propanamide precursor.

Direct Chlorination Methods

Direct α-chlorination of an amide can be achieved using various chlorinating agents. N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of carbonyl compounds. organic-chemistry.orgwikipedia.org The reaction often proceeds via an enol or enolate intermediate. The amide, N-(3,5-dimethylphenyl)propanamide, can be deprotonated at the α-position with a strong base like lithium diisopropylamide (LDA) to form an enolate, which then reacts with an electrophilic chlorine source such as NCS. youtube.com

Site-selective C-H chlorination using N-chloroamides under radical conditions has also been reported, offering another potential route. nih.gov

Table 2: Common Reagents for α-Chlorination of Carbonyl Compounds

ReagentMechanismTypical Substrates
N-Chlorosuccinimide (NCS)Electrophilic attack on enol/enolateKetones, Esters, Amides
Sulfuryl Chloride (SO₂Cl₂)Radical or ionic pathwaysKetones, Alkanes
Thionyl Chloride (SOCl₂)Reaction with enolizable carbonylsCarboxylic acids (to acyl chlorides)

Indirect Routes via Precursor Modification

An alternative strategy involves the synthesis of a precursor that can be readily converted to the α-chloro amide. For example, an α-hydroxy amide, N-(3,5-dimethylphenyl)-2-hydroxypropanamide, could be synthesized and then the hydroxyl group could be replaced by a chlorine atom using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This approach offers the advantage of potentially controlling the stereochemistry if the starting α-hydroxy acid is enantiomerically pure.

Another indirect method is the Gabriel synthesis, which can be adapted to produce α-amino acids. A similar strategy could be envisioned where an α-halo ester is used to alkylate a protected amine, followed by amide formation and deprotection. youtube.com

Stereoselective Synthesis of Enantiomeric Forms

Since the α-carbon of this compound is a stereocenter, the synthesis can be designed to produce a specific enantiomer.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.org Chiral auxiliaries, such as those derived from pseudoephedrine or Evans oxazolidinones, can be attached to the carboxylic acid precursor. wikipedia.org The chiral auxiliary then directs the stereochemical outcome of the α-chlorination reaction. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. For instance, an amide enolate can be formed from a pseudoephedrine amide, and its subsequent reaction with a chlorinating agent would proceed with high diastereoselectivity. wikipedia.org

Recent advancements have also explored photoenzymatic methods for the asymmetric synthesis of α-chloroamides. These methods utilize enzymes to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent enantioselectivity. nih.gov Organocatalysis using chiral amines or phase-transfer catalysts has also been successfully applied to the enantioselective α-chlorination of carbonyl compounds. nih.gov

Table 3: Approaches for Stereoselective α-Halogenation

MethodPrincipleKey Reagents/Components
Chiral AuxiliariesDiastereoselective reaction on a chiral substrateEvans oxazolidinones, Pseudoephedrine
OrganocatalysisUse of a chiral catalyst to create a chiral environmentChiral amines (e.g., proline derivatives), Cinchona alkaloids
Enzymatic CatalysisEnzyme-controlled stereoselective reactionFlavin-dependent "ene"-reductases

Chiral Auxiliaries in α-Chlorination

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. For the synthesis of this compound, a chiral auxiliary could be attached to the propanamide precursor to control the α-chlorination step.

A common strategy involves the use of oxazolidinone auxiliaries, such as those popularized by Evans. In a hypothetical application, N-propanoyl-oxazolidinone would be subjected to enolization followed by reaction with an electrophilic chlorine source. The bulky substituent on the chiral auxiliary sterically hinders one face of the enolate, forcing the chlorinating agent to approach from the less hindered face, thereby inducing asymmetry.

Table 1: Representative Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Class Point of Attachment Expected Stereocontrol Mechanism
Evans Oxazolidinones Oxazolidinone Nitrogen of the propanamide precursor Steric hindrance directing the approach of the electrophile
Camphorsultam Sulfonamide Nitrogen of the propanamide precursor Rigid bicyclic structure creates a highly biased chiral environment

The choice of auxiliary and reaction conditions, such as the base and chlorine source, would be critical in maximizing the diastereomeric excess (d.e.) of the chlorinated intermediate. After the chlorination, the auxiliary is cleaved to yield the enantiomerically enriched 2-chloropropanoic acid, which can then be coupled with 3,5-dimethylaniline to form the final product.

Asymmetric Catalysis for Propanamide Synthesis

Asymmetric catalysis stands as a powerful alternative for creating enantiopure molecules, often with higher atom economy than methods requiring stoichiometric chiral auxiliaries. acs.orgfrontiersin.org This approach utilizes a chiral catalyst in sub-stoichiometric amounts to generate a chiral product from achiral or racemic starting materials. frontiersin.org

For the synthesis of this compound, an asymmetric catalytic approach could involve the enantioselective chlorination of a suitable precursor. For instance, a chiral Lewis acid or a Brønsted acid catalyst could be employed to create a chiral environment around N-(3,5-dimethylphenyl)propanamide, guiding the attack of a chlorinating agent to one of the two enantiotopic α-protons.

Alternatively, organocatalysis, which uses small, metal-free organic molecules, has emerged as a robust tool in asymmetric synthesis. unibo.it Chiral amine catalysts, such as those derived from proline, could potentially catalyze the α-chlorination of an aldehyde precursor, which would then be converted to the target amide. researchgate.net The catalyst forms a transient chiral enamine intermediate, which then reacts stereoselectively with an electrophilic chlorine source.

Key Features of Asymmetric Catalysis in this Synthesis:

Catalyst Type: Chiral transition metal complexes, organocatalysts (e.g., prolinamides), or biocatalysts (enzymes).

Substrate: N-(3,5-dimethylphenyl)propanamide or a precursor like 3-(3,5-dimethylphenylamino)propanoic acid.

Goal: To achieve high enantiomeric excess (e.e.) with minimal catalyst loading.

Resolution of Racemic Mixtures

When an enantioselective synthesis is not feasible or desired, a racemic mixture of this compound can be prepared and subsequently separated into its constituent enantiomers. This process is known as chiral resolution.

Methods for resolution include:

Diastereomeric Crystallization: The racemic amide is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or amine) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Enzymatic Resolution: Biocatalysts, particularly enzymes like lipases or proteases, can exhibit high stereoselectivity. An enzyme could be used to selectively hydrolyze one enantiomer of a racemic ester precursor of the target molecule, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed product and the unreacted ester can then be easily separated.

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound relies heavily on the optimization of reaction parameters to maximize yield and purity while minimizing reaction time and side product formation. A common synthetic route involves the acylation of 3,5-dimethylaniline with 2-chloropropanoyl chloride. nih.gov

Key parameters for optimization include:

Solvent: The choice of solvent can influence reactant solubility and reaction rate. Aprotic solvents like toluene, dichloromethane, or acetonitrile (B52724) are often employed. scielo.br

Temperature: Reactions are often cooled initially (e.g., 0-5 °C) to control the exothermic acylation reaction and then warmed to room temperature to ensure completion. nih.gov

Base: A base, such as an aqueous solution of sodium hydroxide or an organic amine like triethylamine, is typically required to neutralize the HCl byproduct generated during the acylation. nih.gov

Stoichiometry: Adjusting the molar ratio of reactants can be crucial. A slight excess of the acyl chloride may be used to ensure complete consumption of the more valuable aniline. nih.gov

Reaction Time: Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) helps determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times. scielo.br

Table 2: Hypothetical Optimization of the Acylation Reaction

Parameter Condition A Condition B Condition C Outcome Metric
Solvent Dichloromethane Toluene Acetonitrile Yield (%)
Base Triethylamine Aqueous NaOH Pyridine Purity (%)
Temperature 0 °C to RT Room Temperature 50 °C Reaction Time (h)

| Stoichiometry (Aniline:Acyl Chloride) | 1 : 1.05 | 1 : 1.1 | 1 : 1.2 | Byproduct Formation |

By systematically varying these conditions, an optimal protocol can be developed that provides the desired product in high yield and purity. scielo.brresearchgate.net

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. epa.govnih.gov

Waste Prevention: The primary goal is to design a synthesis that generates minimal waste. msu.edu This involves optimizing reactions to achieve high yields and selectivity.

Atom Economy: The synthetic route should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Acylation reactions generally have good atom economy, but the use of a base adds to the mass of reagents not incorporated into the product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The use of asymmetric catalysis (as discussed in 2.3.2) is a prime example of this principle in action.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or acetonitrile, or by conducting reactions under solvent-free conditions. scielo.brnih.gov

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

By considering these principles, a more sustainable and environmentally benign process for the synthesis of this compound can be achieved.

Chemical Reactivity and Mechanistic Studies of 2 Chloro N 3,5 Dimethylphenyl Propanamide

Nucleophilic Substitution Reactions at the α-Chloride Center

The carbon atom alpha to the carbonyl group is rendered electrophilic by the inductive effect of both the adjacent carbonyl group and the chlorine atom. This structural feature makes it a prime target for nucleophilic substitution reactions, predominantly following a bimolecular (SN2) mechanism.

SN2 Reactions with Various Nucleophiles (e.g., alkoxides, amines, thiols)

The reaction of 2-chloro-N-(3,5-dimethylphenyl)propanamide with strong nucleophiles proceeds via a concerted SN2 pathway. This mechanism involves a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

With Amines: Amines, acting as neutral nucleophiles, can also displace the α-chloride. The reaction of this compound with a primary or secondary amine would yield the corresponding α-amino amide. These reactions often require a base to neutralize the hydrochloric acid byproduct. Without a scavenger for HCl, the amine reactant itself would be protonated, reducing its nucleophilicity. It is a common industrial practice to use an excess of the amine reactant to serve this dual purpose. Polyalkylation can be a competing reaction, as the resulting α-amino amide can sometimes be more nucleophilic than the starting amine. mnstate.edu

With Thiols: Thiols, particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles for SN2 reactions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, efficiently produces an α-thio amide. rsc.org The high nucleophilicity and lower basicity of thiolates compared to alkoxides often lead to cleaner substitution reactions with minimal competing elimination. rsc.org

Table 1: Representative SN2 Reactions at the α-Chloride Center

NucleophileReagent ExampleProduct TypeGeneral Conditions
AlkoxideSodium methoxide (B1231860)α-alkoxy amideMethanol (B129727), heat
AmineDiethylamineα-amino amideExcess amine or added base
ThiolateSodium thiophenoxideα-thio amideEthanol, room temperature

Intramolecular Cyclization Pathways

In molecules where a nucleophilic group is suitably positioned, an intramolecular SN2 reaction can occur, leading to the formation of a cyclic product. For this compound derivatives where a nucleophile is introduced into the N-aryl ring or a substituent, cyclization can be a viable pathway. For instance, if a hydroxyl or amino group were present at an appropriate position on a side chain of the dimethylphenyl ring, base-catalyzed intramolecular cyclization could lead to the formation of a heterocyclic ring system. The feasibility and regioselectivity of such cyclizations are governed by Baldwin's rules, which favor the formation of 5- and 6-membered rings. While specific examples for this exact compound are not extensively documented, the intramolecular cyclization of N-aryl chloroacetamides is a known method for the synthesis of various heterocyclic structures. researchgate.net

Amide Bond Hydrolysis and Cleavage Mechanisms

The amide bond in this compound, while generally stable, can be cleaved under acidic or basic conditions through hydrolysis. This process involves the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon of the amide.

Base-Catalyzed Hydrolysis Kinetics and Pathways

In the presence of a strong base, such as sodium hydroxide, the amide bond can also be cleaved. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The expulsion of the leaving group, the 3,5-dimethylanilide anion, is the rate-determining step and is generally unfavorable due to the high basicity of the leaving amide anion. However, the subsequent acid-base reaction between the carboxylic acid product and the strongly basic amide anion drives the reaction to completion. This reaction typically requires forcing conditions, such as high temperatures and prolonged reaction times. Studies on the base-catalyzed hydrolysis of related amides indicate that the reaction rate is dependent on the concentration of both the amide and the hydroxide ion.

Table 2: General Mechanisms of Amide Bond Hydrolysis

ConditionKey StepsProducts
Acidic1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of amine2-chloropropanoic acid and 3,5-dimethylanilinium salt
Basic1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of amide anion4. Deprotonation of carboxylic acid2-chloropropanoate salt and 3,5-dimethylaniline (B87155)

Redox Chemistry and Transformations

The redox chemistry of this compound is not extensively documented in the scientific literature. Generally, the amide functional group is relatively resistant to both oxidation and reduction under standard conditions. The chloroalkane moiety could potentially undergo reductive dehalogenation, for example, with certain metal hydrides or catalytic hydrogenation, to yield N-(3,5-dimethylphenyl)propanamide. However, these reactions are not considered typical transformations for this class of compounds under common synthetic conditions. The aromatic ring could be susceptible to oxidation or reduction under harsh conditions, but this would likely lead to complex product mixtures and is not a synthetically useful transformation for this specific molecule. Electrochemical studies on related aromatic amides have focused on the properties of polymers derived from them rather than the redox behavior of the individual small molecules. ntu.edu.tw

Reduction of the Carbonyl Group

There is no specific information available in the scientific literature regarding the reduction of the carbonyl group in this compound. General methods for the reduction of amides to amines, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄), are known. However, no studies detailing the application of these methods to this compound, including reaction conditions, yields, or the specific products formed, have been found.

Table 1: Hypothetical Reduction of this compound (Illustrative) (No experimental data available)

Reducing Agent Potential Product Reaction Conditions Reference

Oxidative Degradation of the Phenyl Ring or Alkyl Chain

Specific studies on the oxidative degradation of the phenyl ring or the alkyl chain of this compound are not documented in the available literature. The phenyl ring, particularly with activating methyl groups, could be susceptible to oxidation under strong oxidizing conditions, potentially leading to ring cleavage or the formation of carboxylic acids. Similarly, the alkyl chain could undergo oxidation. However, without experimental data, the specific products and reaction pathways remain speculative.

Electrophilic Aromatic Substitution on the Dimethylphenyl Ring

While the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-understood, there are no specific published examples of such reactions on this compound. The N-propanoyl group is a deactivating group, which would decrease the reactivity of the ring towards electrophiles. However, it is an ortho-, para-director. The two methyl groups on the phenyl ring are activating and would direct incoming electrophiles to the ortho and para positions. The combined directing effects of the N-propanoyl and the two meta-methyl groups would likely lead to substitution at the C4 and C6 positions of the dimethylphenyl ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound (Based on general principles, no experimental data available)

Reaction Electrophile Predicted Major Products
Nitration NO₂⁺ 4-Nitro-2-chloro-N-(3,5-dimethylphenyl)propanamide
6-Nitro-2-chloro-N-(3,5-dimethylphenyl)propanamide
Halogenation Br⁺ / Cl⁺ 4-Bromo/Chloro-2-chloro-N-(3,5-dimethylphenyl)propanamide

Rearrangement Reactions and Isomerization Processes

There is no information in the scientific literature concerning rearrangement reactions or isomerization processes specifically involving this compound. General amide chemistry includes reactions like the Hofmann rearrangement, which converts amides to amines with one less carbon atom, but this requires specific reagents (like bromine and a strong base) and has not been reported for this compound. There are no documented studies on the isomerization of this compound.

Advanced Spectroscopic and Chromatographic Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 2-chloro-N-(3,5-dimethylphenyl)propanamide, a combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the connectivity of atoms, their chemical environments, and the spatial arrangement of the molecule.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Based on the analysis of structurally similar compounds, the expected ¹H NMR spectral data in a solvent like deuterochloroform (CDCl₃) is presented below. The aromatic region is anticipated to show two signals corresponding to the protons on the 3,5-dimethylphenyl ring. The proton at the 4-position will appear as a singlet, while the two equivalent protons at the 2- and 6-positions will also produce a singlet. The amide proton (N-H) typically appears as a broad singlet. The propanamide moiety will exhibit a quartet for the methine proton (CH) coupled to the adjacent methyl group, and a doublet for the terminal methyl group (CH₃) protons. The two methyl groups on the aromatic ring will be equivalent and appear as a single singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the amide group is expected to have the largest chemical shift. The aromatic carbons will have distinct signals, with the carbons bearing the methyl groups showing a different shift from the unsubstituted carbons. The chlorinated carbon in the propanamide chain will also have a characteristic chemical shift.

Predicted ¹H NMR Data for this compound in CDCl₃

Protons Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
N-H ~8.0-8.5 br s -
Ar-H (2,6) ~7.1-7.3 s -
Ar-H (4) ~6.8-7.0 s -
CH-Cl ~4.6-4.8 q ~7.0
Ar-CH₃ (3,5) ~2.3 s -

Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Atom Chemical Shift (δ, ppm) (Predicted)
C=O ~168-172
Ar-C (1) ~137-139
Ar-C (3,5) ~138-140
Ar-C (2,6) ~120-125
Ar-C (4) ~125-130
CH-Cl ~55-60
Ar-CH₃ (3,5) ~20-22

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms, which is essential for confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). docbrown.info For the target molecule, a key correlation would be observed between the methine proton (CH-Cl) and the protons of the adjacent methyl group (CH-CH₃), confirming the propanamide fragment. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. docbrown.info This is used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the CH-Cl proton would show a cross-peak with the signal for the chlorinated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. docbrown.info HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key correlations would be expected from the N-H proton to the carbonyl carbon and the aromatic carbon at position 1, and from the CH-Cl proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which helps in determining the three-dimensional structure and conformation of the molecule. Correlations might be observed between the N-H proton and the aromatic protons at positions 2 and 6, depending on the preferred conformation around the amide bond.

Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei
COSY CH-Cl ↔ CH-CH₃
HSQC Ar-H (2,6) ↔ Ar-C (2,6) Ar-H (4) ↔ Ar-C (4) CH-Cl ↔ CH-Cl Ar-CH₃ ↔ Ar-CH₃ CH-CH₃ ↔ CH-CH₃
HMBC N-H ↔ C=O, Ar-C(1) CH-Cl ↔ C=O Ar-H (2,6) ↔ Ar-C(4), Ar-C(1), Ar-CH₃

| NOESY | N-H ↔ Ar-H (2,6) CH-Cl ↔ Ar-H (2,6) |

The this compound molecule possesses a chiral center at the carbon atom bearing the chlorine atom (C2 of the propanamide moiety). Therefore, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a technique used to determine the enantiomeric excess (ee) of a chiral compound. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes that have slightly different chemical environments. This difference can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. For this compound, the addition of a suitable CSA would be expected to resolve a specific proton signal, such as the methine (CH-Cl) quartet or the methyl (CH-CH₃) doublet, into two separate signals. The ratio of the integrals of these two new signals would then correspond to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₁H₁₄ClNO), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This highly accurate mass measurement is a key piece of evidence for confirming the identity of the compound.

Calculated Exact Mass for the Molecular Ion of this compound

Ion Formula Calculated m/z

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting fragment ions (daughter ions). This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecular ion ([M+H]⁺, m/z 212.08) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present in the molecule. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage.

Plausible Fragmentation Pathways and Expected Daughter Ions for this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
212.08 176.06 HCl
212.08 122.09 CH₃CHClCO
212.08 91.05 C₂H₄ClNO

One likely fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 3,5-dimethylanilinium ion (m/z 122.09). Another possible fragmentation is the loss of a molecule of hydrogen chloride (HCl), resulting in an ion at m/z 176.06. Further fragmentation of the 3,5-dimethylphenyl group could lead to characteristic ions, such as the tropylium-like ion at m/z 91.05. Analysis of these daughter ions provides strong evidence for the proposed structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and functional groups present. For this compound, these techniques are instrumental in confirming its molecular structure and providing insights into its conformational behavior.

Characteristic Functional Group Vibrations

Key functional group vibrations for amides are well-documented. spectroscopyonline.com The secondary amide group (-CONH-) in the target molecule gives rise to several distinct bands. The N-H stretching vibration is typically observed in the region of 3370–3170 cm⁻¹. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum and is expected to appear in the range of 1680–1630 cm⁻¹. Another prominent feature for secondary amides is the N-H in-plane bending vibration, known as the Amide II band, which is typically found between 1570 and 1515 cm⁻¹. This band results from a coupling of the N-H bending and C-N stretching modes. spectroscopyonline.com

The aromatic ring of the 3,5-dimethylphenyl group also presents characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl and propanamide alkyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in a series of bands in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the lower frequency region (below 900 cm⁻¹).

The chloro-substituent on the propanamide chain introduces a C-Cl stretching vibration, which is typically observed in the 800–600 cm⁻¹ range. The exact position of this band can be influenced by the conformation of the molecule.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is strong in the IR spectrum, aromatic ring vibrations are often more prominent in the Raman spectrum. The symmetric stretching of the aromatic ring is particularly Raman active.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Amide (-CONH-)N-H Stretch3370 - 3170MediumMedium
Amide (-CONH-)C=O Stretch (Amide I)1680 - 1630StrongMedium
Amide (-CONH-)N-H Bend (Amide II)1570 - 1515StrongWeak
Aromatic RingC-H Stretch3100 - 3000MediumStrong
Aromatic RingC=C Stretch1600 - 1450Medium-StrongStrong
Alkyl (CH₃, CH)C-H Stretch3000 - 2850Medium-StrongStrong
ChloroalkaneC-Cl Stretch800 - 600Medium-StrongMedium

Conformational Analysis via Vibrational Signatures

The flexibility of the this compound molecule, particularly the rotations around the C-N amide bond and the C-C single bonds in the propanamide chain, can lead to the existence of different conformational isomers. Vibrational spectroscopy is a sensitive technique for studying such conformational equilibria. nih.gov Different conformers will have slightly different vibrational frequencies for certain modes, which can lead to band splitting or the appearance of new bands in the spectrum.

For instance, the C-Cl stretching vibration is known to be sensitive to the rotational isomerism (gauche vs. anti) around the adjacent C-C bond. nih.gov By analyzing the vibrational spectra at different temperatures or in different solvents, it may be possible to identify the bands corresponding to different conformers and to study their relative stabilities. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in the assignment of the observed bands. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, a detailed analysis of the closely related compound, 2-chloro-N-(p-tolyl)propanamide, provides significant insights into the expected solid-state structure. nih.govresearchgate.net This analog differs only in the position of the methyl group on the phenyl ring (para vs. 3,5-dimethyl).

The crystal structure of 2-chloro-N-(p-tolyl)propanamide reveals that the molecule adopts a specific conformation in the solid state. nih.gov The amide group is essentially planar, a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group. The aryl ring is twisted with respect to the amide plane, with a C-C-N-C torsion angle of approximately 45°. nih.gov A similar twisted conformation is expected for this compound.

In the crystal lattice of the p-tolyl analog, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.govresearchgate.net This is a very common and strong interaction in the solid state of secondary amides. It is highly probable that this compound would exhibit a similar hydrogen bonding motif, forming chains or other supramolecular structures.

Table 2: Expected Crystallographic Parameters for this compound based on Analogues

ParameterExpected Value/FeatureBasis of Expectation
Crystal SystemLikely Monoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)Common for racemic mixtures of chiral molecules. nih.gov
Key Torsion Angle (Aryl-Amide)Significant twist (e.g., ~45°)Observed in 2-chloro-N-(p-tolyl)propanamide. nih.gov
Primary Intermolecular InteractionN—H⋯O Hydrogen BondingCharacteristic of secondary amides. nih.gov
Secondary InteractionsC—H⋯O, C—H⋯π, Halogen BondingPotential interactions influencing crystal packing. researchgate.net

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures, impurities, or environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant advanced methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A validated HPLC method would be crucial for quality control and purity assessment.

Method Development: A reversed-phase HPLC method would likely be the most suitable approach. This would involve a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). An isocratic elution (constant mobile phase composition) might be sufficient for simple mixtures, while a gradient elution (changing mobile phase composition over time) would be necessary for separating the target compound from a complex matrix of impurities. Detection would most likely be achieved using a UV detector, as the aromatic ring in the molecule will absorb UV light, typically around 254 nm.

Validation: A developed HPLC method would require validation according to established guidelines (e.g., ICH Q2(R1)) to ensure its reliability. This would involve assessing parameters such as:

Specificity: The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. While this compound has a relatively high molecular weight and may have limited volatility, GC analysis is still feasible, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Methodology: For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, would likely be suitable. nih.gov The injector and transfer line temperatures would need to be optimized to ensure efficient volatilization of the analyte without thermal degradation. A temperature-programmed oven would be used to elute the compound in a reasonable time with good peak shape.

GC-MS would be the preferred detection method. jmchemsci.com Mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon electron ionization. This allows for confident identification of the compound by comparing its mass spectrum to a library or by interpreting the fragmentation pattern. Key fragments would likely include the molecular ion, as well as fragments corresponding to the loss of chlorine, the breaking of the amide bond, and fragments of the 3,5-dimethylphenyl moiety. In cases where the compound is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization to a more volatile species could be considered, although this adds complexity to the sample preparation. researchgate.net

Chiral Chromatography for Enantiomer Separation and Quantification

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantiomeric resolution.

For N-aryl amides such as this compound, polysaccharide-based CSPs have demonstrated exceptional efficacy. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, offer a broad range of enantioselectivity. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.

Research on structurally similar compounds, such as the herbicide metolachlor (B1676510) [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide], provides valuable insights into the potential methodologies for the chiral separation of this compound. Metolachlor, also a chloroacetamide derivative with a substituted phenyl ring, has been successfully resolved into its stereoisomers using polysaccharide-based CSPs.

Chiral Stationary Phases (CSPs)

The most promising CSPs for the enantioseparation of this compound are those derivatized with 3,5-dimethylphenylcarbamate. The structural similarity between this selector and the analyte can enhance chiral recognition.

Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC): This CSP is a robust and versatile phase for the separation of a wide array of chiral compounds, including N-aryl amides. Studies on metolachlor have shown that CDMPC columns can effectively separate its stereoisomers under normal-phase conditions.

Amylose tris(3,5-dimethylphenylcarbamate): Amylose-based CSPs often exhibit different chiral recognition patterns compared to their cellulose counterparts, providing a valuable alternative for method development. The separation of various N-arylpropanamides has been successfully achieved using this type of stationary phase.

Mobile Phase Composition

The choice of mobile phase significantly influences the retention and resolution of enantiomers. For polysaccharide-based CSPs, normal-phase chromatography, employing a mixture of a non-polar organic solvent and a polar modifier, is the most common approach.

Normal-Phase Eluents: A typical mobile phase consists of a mixture of n-hexane and an alcohol, such as 2-propanol or ethanol. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention times and separation factor can be optimized. For instance, in the separation of metolachlor on a CDMPC column, mobile phases composed of n-hexane and an alcohol in various proportions have been utilized.

Detailed Research Findings

ParameterValue
Chromatographic Column Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Separation Factor (α) 1.20
Resolution (Rs) 2.1

Table 1: Predicted Chromatographic Parameters for the Enantioseparation of this compound

The separation factor (α) is a measure of the relative retention of the two enantiomers, with a value greater than 1 indicating separation. The resolution (Rs) quantifies the degree of separation between the two peaks, with a value of 1.5 or greater signifying baseline separation. The predicted values in the table suggest that a CDMPC column under normal-phase conditions would provide excellent separation of the enantiomers of this compound.

Quantification

Once the enantiomers are chromatographically separated, quantification is typically performed using a UV detector. A calibration curve is constructed for each enantiomer by injecting known concentrations and plotting the peak area against the concentration. The concentration of each enantiomer in an unknown sample can then be determined from its peak area using the calibration curve. For accurate quantification, it is essential to ensure that the method is validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.

Theoretical and Computational Investigations of 2 Chloro N 3,5 Dimethylphenyl Propanamide

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its physical and chemical properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of primary importance in determining chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. latech.edu A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. findaphd.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. findaphd.com The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. latech.edufindaphd.com

For analogous compounds like 2-chloro-N-(p-tolyl)propanamide, DFT calculations have been used to determine these values. The energy gap helps to explain the charge transfer interactions that can occur within the molecule. latech.edu

Table 1: Frontier Molecular Orbital Energies for an Analogous Propanamide Compound

Parameter Energy (eV)
EHOMO -6.89
ELUMO -1.34
Energy Gap (ΔE) 5.55

Data derived from theoretical studies on analogous chloro-N-phenylpropanamides.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely used to predict the ground state properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic characteristics. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a reliable description of the molecular system. These calculations provide the foundational data from which other properties, like the HOMO-LUMO energies and quantum chemical descriptors, are derived.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify global reactivity. These descriptors provide a quantitative framework for understanding the chemical behavior of molecules.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." latech.edufindaphd.com It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

Table 2: Calculated Quantum Chemical Descriptors for an Analogous Propanamide Compound

Descriptor Definition Calculated Value (eV)
Ionization Potential (I) I ≈ -EHOMO 6.89
Electron Affinity (A) A ≈ -ELUMO 1.34
Electronic Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 -4.115
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 2.775
Electrophilicity Index (ω) ω = μ² / 2η 3.05

Data derived from theoretical studies on analogous chloro-N-phenylpropanamides.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically found near electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are favorable for nucleophilic attack.

Green regions denote neutral or near-zero potential.

For molecules in the chloro-N-phenylacetamide family, MEP maps reveal that the most negative potential is concentrated around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. Positive potentials are often located on the amide hydrogen, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the stabilization of a molecule. It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis) for Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to investigate and visualize intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in intermolecular contacts and quantify their nature and frequency. The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of contact types.

In the crystal structures of analogous 2-chloro-N-phenylacetamides, Hirshfeld analysis typically reveals that the most significant contributions to crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. For instance, studies on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide show that H···H interactions account for a large portion of the surface contacts, followed by interactions involving the chlorine, oxygen, and carbon atoms. These non-covalent interactions, including hydrogen bonds and van der Waals forces, collectively determine the three-dimensional architecture of the crystal.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Chloroacetamide

Interaction Type Contribution (%)
H···H 45.0
C···H/H···C 15.5
O···H/H···O 12.1
Cl···H/H···Cl 10.8
S···H/H···S 8.9

Data derived from a Hirshfeld surface analysis of the structurally similar compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide.

Conformational Analysis and Potential Energy Surface Mapping

Computational techniques, particularly DFT, allow for the systematic exploration of a molecule's potential energy surface (PES). A PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By mapping this surface, stable conformers (corresponding to energy minima) and the transition states that connect them (corresponding to saddle points) can be identified.

Studies on related N-phenylacetamides have shown that the orientation of the substituted phenyl ring relative to the amide plane is a critical factor in determining the most stable conformation. researchgate.netnih.gov For 2-chloro-N-(3,5-dimethylphenyl)propanamide, the key dihedral angles determining the conformation would be:

ω (Cα-C(O)-N-Caryl): Rotation around the amide bond.

τ1 (C(O)-N-Caryl-Caryl): Rotation around the N-aryl bond.

τ2 (Cl-Cα-C(O)-N): Rotation around the Cα-C(O) bond.

Computational studies on a similar molecule, 2-chloro-N-(p-tolyl)propanamide, using DFT at the B3LYP/6-311++G(d,p) level of theory, have been performed to determine optimized geometrical parameters, including dihedral angles that define the lowest energy conformation. jst.org.injst.org.in A relaxed scan of the potential energy surface by systematically varying these dihedral angles would reveal the energy barriers separating different conformers.

The expected stable conformers would likely balance steric hindrance from the ortho-chloro group and the methyl groups on the phenyl ring with the electronic stabilization of the amide linkage. The trans conformation of the amide bond (ω ≈ 180°) is generally favored. The crystal structure of the related compound, 2-chloro-N-(3,5-dimethylphenyl)acetamide, reveals that the conformation of the C=O bond is anti to the N-H bond and to the C-Cl bond in the side chain. researchgate.net

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles of this compound

Dihedral AngleAngle (degrees)Relative Energy (kcal/mol)Conformation
τ1 (C(O)-N-Caryl-Caryl)0HighEclipsed
45IntermediateSkewed
90MinimumPerpendicular
τ2 (Cl-Cα-C(O)-N)0HighSyn-periplanar
60IntermediateGauche
120IntermediateAnti-clinal
180MinimumAnti-periplanar

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By modeling the reactants, products, and, crucially, the transition states, the entire reaction pathway can be mapped out, and activation energies can be calculated. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on that path. acs.org

For a molecule like this compound, a relevant reaction to study computationally would be its synthesis, typically through the acylation of 3,5-dimethylaniline (B87155) with 2-chloropropanoyl chloride.

The reaction mechanism would likely proceed via a nucleophilic acyl substitution. The key steps that can be modeled are:

Nucleophilic Attack: The nitrogen atom of 3,5-dimethylaniline attacks the carbonyl carbon of 2-chloropropanoyl chloride. This leads to the formation of a tetrahedral intermediate.

Transition State 1 (TS1): The formation of the tetrahedral intermediate proceeds through a first transition state. Computational modeling can determine the geometry and energy of this TS1.

Intermediate: The tetrahedral intermediate is a short-lived species with a higher energy than the reactants.

Chloride Ion Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. This step proceeds through a second transition state (TS2).

Proton Transfer: A final proton transfer step, often facilitated by a base (like triethylamine, which is commonly used in such reactions), neutralizes the resulting amide.

DFT calculations can be used to locate the geometries of the transition states (TS1 and TS2) and the intermediate. Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The difference in energy between the reactants and the highest energy transition state gives the activation energy (ΔG‡) for the reaction, which is a critical factor in determining the reaction rate. Studies on related amide bond formations have successfully used these computational approaches to understand the reaction kinetics and the influence of substituents on the activation barriers. nih.gov

Table 2: Hypothetical Calculated Energies for the Acylation Reaction

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (3,5-dimethylaniline + 2-chloropropanoyl chloride)DFT/B3LYP/6-311G(d,p)0.0
Transition State 1 (TS1)DFT/B3LYP/6-311G(d,p)+15.2
Tetrahedral IntermediateDFT/B3LYP/6-311G(d,p)+5.8
Transition State 2 (TS2)DFT/B3LYP/6-311G(d,p)+12.5
Products (this compound + HCl)DFT/B3LYP/6-311G(d,p)-10.7

Note: The energy values in this table are hypothetical and serve to illustrate the expected energy profile of the reaction. Specific calculations are required to determine the actual values for this reaction.

Environmental Abiotic Transformation Mechanisms of 2 Chloro N 3,5 Dimethylphenyl Propanamide

Hydrolytic Degradation in Aqueous Environments

Product Identification from Hydrolytic Pathways

Further research and experimental studies are required to elucidate the specific abiotic transformation mechanisms of 2-chloro-N-(3,5-dimethylphenyl)propanamide and to generate the data necessary to populate the requested sections of this article.

Sorption and Desorption Dynamics in Environmental Matrices (as a chemical process)

No data is available on the sorption and desorption behavior of this compound in various environmental matrices, such as soil and sediment. Research on its binding affinity, the influence of soil and water characteristics on these processes, and its mobility potential in the environment has not been documented.

Design and Synthesis of Structural Analogs and Derivatives

Systematic Substituent Variation on the Phenyl Ring

The aromatic core of 2-chloro-N-(3,5-dimethylphenyl)propanamide, the 3,5-dimethylphenyl group, is a prime target for modification. By systematically introducing a variety of substituents at different positions on this ring, chemists can fine-tune the electronic and steric characteristics of the entire molecule.

Electronic and Steric Effects of Substituents

The introduction of different functional groups onto the phenyl ring can dramatically alter the molecule's electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the electron density of the aromatic ring, which in turn can affect the reactivity and interaction of the molecule with its environment. The Hammett σ constants are often used to quantify the electronic influence of substituents on the reactivity of aromatic compounds. nih.gov A significant correlation has been found between these constants and the activation energies of related reactions, highlighting the predictive power of understanding electronic effects. nih.gov

Steric hindrance, the spatial arrangement of atoms, also plays a critical role. Bulky substituents can shield certain parts of the molecule, influencing its conformational preferences and how it interacts with other molecules. youtube.com While often thought to increase repulsion, studies have shown that in some reactions, the presence of bulky groups can actually release steric repulsion in the transition state. nih.gov The interplay between electronic and steric effects is complex; for instance, a substituent's position can determine whether steric or electronic effects dominate, as seen in the anomalous behavior of certain ortho-substituted compounds where hydrogen bonding can influence the transition state. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Molecular Properties

Substituent Electronic Effect Steric Effect Predicted Impact on Reactivity
-NO₂ Strong EWG Moderate Increased electrophilicity of the ring
-OCH₃ Strong EDG Moderate Increased nucleophilicity of the ring
-C(CH₃)₃ Weak EDG High Significant steric hindrance
-Cl EWG (inductive), EDG (resonance) Low Moderate electronic perturbation

Positional Isomerism Studies

Research into positional isomers of related compounds, such as N-(dimethylphenyl)acetamides, has provided insight into how substituent placement affects crystal packing and intermolecular interactions. For instance, the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide reveals specific conformations and hydrogen bonding patterns that form supramolecular chains. researchgate.net These structural details are influenced by the positions of the methyl groups.

Modification of the Propanamide Backbone

The propanamide portion of the molecule offers another avenue for structural diversification. Alterations to the length of the carbon chain and the stereochemistry at the α-position can lead to the development of new analogs with distinct properties.

Chain Length Variation

Varying the length of the alkyl chain in N-phenylalkanamides can impact the molecule's physical properties, such as its melting point and solubility. The "packing effect" is an interesting phenomenon observed in alkyl chains, where odd-numbered chains may pack less efficiently than even-numbered chains, leading to lower melting points. researchgate.net Generally, increasing the chain length leads to a linear increase in molar heat capacity and enthalpy of vaporization. researchgate.net

Table 2: Predicted Effect of Chain Length on Physical Properties of N-(3,5-dimethylphenyl)alkanamides

Alkanamide Chain Number of Carbons Predicted Melting Point Trend Predicted Solubility in Nonpolar Solvents
Acetamide (B32628) 2 Lower Higher
Propanamide 3 - -
Butanamide 4 Higher Lower
Pentanamide 5 Potentially lower than butanamide Lower still

Stereochemical Modifications at the α-Position

The α-carbon of the propanamide backbone in this compound is a chiral center. This means that the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). The biological activity of chiral molecules can differ significantly between enantiomers. For instance, in a study of the related compound 2-chloro-N-(p-tolyl)propanamide, the molecule was found to crystallize with disorder in the positions of the chlorine and terminal methyl groups, highlighting the complexity that stereochemistry introduces. nih.gov The synthesis of stereochemically pure enantiomers is a significant challenge but allows for a more precise understanding of structure-activity relationships.

Alteration of the Amide Linkage

The amide bond is a key structural feature, and its modification can have profound effects on the molecule's conformation and chemical reactivity. N-alkylation or N-arylation of the amide nitrogen can prevent the formation of hydrogen bonds and alter the planarity of the amide group. nih.govnih.gov

Introducing different aryl groups on the nitrogen atom (N-arylation) has been explored as a tool for conformational modification in peptides. researchgate.netscispace.com This modification can lead to distinct and homogeneous conformations that differ significantly from their N-methyl counterparts. researchgate.net The synthesis of N-aryl amides can be achieved through various methods, including the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. nih.gov These modifications offer a pathway to novel structures with potentially unique properties.

Structure-Reactivity Relationship (SRR) Studies focused on Chemical Transformations

The chemical reactivity of this compound is primarily centered around the electrophilic carbon atom attached to the chlorine and the nucleophilic character of the amide nitrogen. The presence of the 3,5-dimethylphenyl group, the propanamide backbone, and the chlorine atom all contribute to the molecule's electronic and steric properties, thereby influencing its reactivity in various chemical transformations. While specific structure-reactivity relationship (SRR) studies on this compound are not extensively documented in publicly available literature, general principles of organic chemistry and studies on analogous N-aryl-2-chloroacetamides allow for a comprehensive understanding of its expected reactivity.

Correlation of Structural Features with Reaction Kinetics

The kinetics of chemical reactions involving this compound are intrinsically linked to its structural attributes. The rate of nucleophilic substitution at the α-carbon is a key area of interest. Several structural features are expected to influence the reaction kinetics:

Electronic Effects of the Aryl Group: The 3,5-dimethylphenyl group is weakly electron-donating due to the inductive effect of the two methyl groups. This electron donation can slightly decrease the electrophilicity of the carbonyl carbon and, to a lesser extent, the adjacent α-carbon bearing the chlorine atom. Compared to an unsubstituted phenyl ring, this might lead to a modest decrease in the rate of nucleophilic substitution. Conversely, the absence of strong electron-withdrawing or -donating groups in the meta positions means the electronic effect is not as pronounced as it would be with ortho or para substituents.

Steric Hindrance: The two methyl groups in the meta positions of the phenyl ring can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles to the reaction center. However, this effect is likely to be less significant than that of ortho-substituents, which would be in closer proximity to the amide linkage.

Nature of the Leaving Group: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions. The strength of the carbon-chlorine bond and the stability of the resulting chloride ion are key factors in determining the reaction rate.

The Propanamide Moiety: The presence of a methyl group on the α-carbon (making it a propanamide instead of an acetamide) can influence reaction kinetics. This methyl group can have a minor electron-donating inductive effect, potentially slightly slowing down an SN2 reaction compared to its acetamide counterpart. It also introduces a chiral center, which can lead to stereochemical considerations in its reactions.

A hypothetical study on the reaction of various N-(substituted phenyl)-2-chloropropanamides with a common nucleophile could yield data to construct a Hammett plot. This would allow for a quantitative correlation between the electronic effects of the substituents on the phenyl ring and the reaction rate constants.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of N-Aryl-2-chloropropanamides

Aryl SubstituentHammett Constant (σ)Relative Rate Constant (k/k₀)
4-Nitro0.785.2
4-Chloro0.231.8
H0.001.0
3,5-Dimethyl -0.14 0.7
4-Methoxy-0.270.4

This table presents hypothetical data to illustrate the expected trend. A negative Hammett constant for the 3,5-dimethyl group suggests a slower reaction rate compared to the unsubstituted analog.

Understanding Selectivity in Chemical Transformations

Selectivity in chemical reactions involving this compound can be categorized into chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity: In the presence of multiple reactive sites, a reagent might preferentially react with one. For this compound, the primary electrophilic site is the α-carbon bearing the chlorine atom. In reactions with nucleophiles, this site is expected to be the most reactive. The amide carbonyl is a weaker electrophile and would typically only react with very strong nucleophiles or under harsh conditions. The aromatic ring can undergo electrophilic substitution, but this would require specific catalytic conditions that are distinct from those promoting nucleophilic substitution at the side chain.

Regioselectivity: In reactions such as electrophilic aromatic substitution on the 3,5-dimethylphenyl ring, the directing effects of the amide group and the two methyl groups would determine the position of the incoming electrophile. The methyl groups are ortho-, para-directing, while the N-acyl group is also ortho-, para-directing but deactivating. The interplay of these directing effects would lead to a mixture of products, with substitution at the 2-, 4-, and 6-positions being the most likely.

Stereoselectivity: The α-carbon of the propanamide moiety in this compound is a stereocenter. Therefore, reactions at this center can proceed with stereoselectivity. For instance, in an SN2 reaction with a chiral nucleophile, diastereomeric products could be formed in unequal amounts. If the starting material is enantiomerically pure, a stereospecific reaction, such as an SN2 reaction, would lead to an inversion of configuration at the chiral center. The stereochemical outcome would be highly dependent on the reaction mechanism and the nature of the nucleophile and solvent.

Table 2: Potential Stereochemical Outcomes in Reactions of (R)-2-chloro-N-(3,5-dimethylphenyl)propanamide

Reaction TypeReagentProduct Stereochemistry
SN2Sodium Azide(S)-2-azido-N-(3,5-dimethylphenyl)propanamide
SN1Water (solvolysis)Racemic mixture of (R)- and (S)-2-hydroxy-N-(3,5-dimethylphenyl)propanamide

Synthetic Accessibility and Library Generation for Research Purposes

The synthetic accessibility of this compound and its analogs is relatively high, which is advantageous for the generation of chemical libraries for research purposes, such as structure-activity relationship (SAR) studies.

The primary synthetic route involves the acylation of 3,5-dimethylaniline (B87155) with 2-chloropropanoyl chloride. This is a robust and high-yielding reaction that can be adapted for the synthesis of a wide range of analogs.

Library Generation:

The generation of a library of structural analogs of this compound can be achieved through combinatorial chemistry approaches. By systematically varying the components of the molecule, a large number of derivatives can be synthesized and screened for desired properties.

There are three main points of diversification in the structure:

The Aryl Amine: A wide variety of substituted anilines can be used in place of 3,5-dimethylaniline to explore the effect of different substituents on the aromatic ring. This would allow for a detailed investigation of electronic and steric effects on the compound's reactivity and biological activity.

The Acyl Chloride: Instead of 2-chloropropanoyl chloride, other α-halo acyl chlorides can be used. This would allow for the exploration of the effect of different halogens (e.g., bromine, iodine) as leaving groups and the effect of different chain lengths or branching at the α-position.

Substitution at the Amide Nitrogen: The amide nitrogen itself can be further functionalized. For example, after the initial acylation, the N-H bond could be subjected to alkylation or other modifications, although this might be challenging due to the potential for competing reactions at other sites.

A parallel synthesis approach could be employed to generate a library of these analogs in a high-throughput manner. This would involve reacting a set of anilines with a set of acyl chlorides in a multi-well plate format, followed by purification and characterization.

Table 3: Example of a Combinatorial Library Design for Analogs of this compound

Amine ComponentAcyl Chloride ComponentResulting Analog
3,5-dichloroaniline2-chloropropanoyl chloride2-chloro-N-(3,5-dichlorophenyl)propanamide
3,5-dimethoxyaniline2-chloropropanoyl chloride2-chloro-N-(3,5-dimethoxyphenyl)propanamide
3,5-dimethylaniline2-bromopropanoyl chloride2-bromo-N-(3,5-dimethylphenyl)propanamide
3,5-dimethylaniline2-chlorobutanoyl chloride2-chloro-N-(3,5-dimethylphenyl)butanamide

This systematic approach to the synthesis of analogs is crucial for developing a comprehensive understanding of the structure-reactivity and structure-activity relationships of this class of compounds.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-chloro-N-(3,5-dimethylphenyl)propanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-dimethylaniline with chloroacetyl chloride in anhydrous ethanol under reflux conditions yields the target compound. Single crystals for structural analysis are typically obtained via slow evaporation of ethanolic solutions . Key parameters include stoichiometric control of reactants, use of aprotic solvents, and purification via column chromatography. Yields >90% are achievable under optimized conditions, as demonstrated in analogous acetamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Peaks between δ 2.3–2.4 ppm correspond to methyl groups on the aromatic ring, while the chloro-propanamide side chain resonates at δ 3.7–4.2 ppm (split due to coupling with adjacent protons) .
  • HRMS : Confirms molecular weight (e.g., [M]+ at m/z 211.69 for C11H14ClNO) .
  • FTIR : Amide C=O stretches appear near 1650–1680 cm⁻¹, and N–H stretches near 3300 cm⁻¹ .

Q. What safety protocols are essential for laboratory handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards) .
  • Work in a fume hood to prevent inhalation (H335 risk) and ensure proper ventilation .
  • Store in airtight containers away from heat sources to minimize degradation .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) reveals molecular geometry, hydrogen bonding, and packing motifs. For example, antiparallel alignment of the C=O and N–H bonds in the amide group stabilizes the structure via intermolecular N–H···O hydrogen bonds, forming infinite chains in the crystal lattice. Space group assignments (e.g., Pna21) and refinement of anisotropic displacement parameters validate the conformation . Halogen bonding (Cl···O interactions) may further influence packing .

Q. How do substituents on the aromatic ring affect crystallographic packing and intermolecular interactions?

Comparative studies of analogs (e.g., 2-chloro-N-(3,5-dichlorophenyl)acetamide) show that electron-donating groups like methyl enhance hydrogen-bonding networks, increasing lattice stability. In contrast, electron-withdrawing groups (e.g., Cl) reduce packing efficiency. Dihedral angles between aromatic rings and the amide plane (e.g., 7.7° in 2-chloro-N-(2,3-dimethylphenyl)benzamide) also impact supramolecular assembly .

Q. How can contradictions in thermal stability data be resolved experimentally?

Contradictions arise from varying sample purity or measurement techniques. To address this:

  • Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres.
  • Compare results with high-purity samples recrystallized from ethanol .
  • Replicate experiments using controlled heating rates (e.g., 5°C/min) to ensure consistency .

Q. What role does halogen bonding play in the molecular assembly of this compound?

Short Cl···O contacts (e.g., 3.18 Å in 2-chloro-N-(3,5-dimethylphenyl)acetamide) contribute to crystal packing. These interactions, combined with N–H···O hydrogen bonds, stabilize the lattice and influence polymorphism. Halogen bonding is particularly significant in non-polar solvents, where electrostatic interactions dominate .

Methodological Considerations

  • Synthesis Optimization : Use ethanol as a crystallization solvent for high-quality single crystals .
  • Data Validation : Employ SHELXL for structure refinement and check for racemic twinning in non-centrosymmetric space groups .
  • Contradiction Analysis : Cross-validate spectroscopic and crystallographic data with computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.